![molecular formula C30H36F2 B12845300 2,3-difluoro-1-heptyl-4-[4-(4-pentylphenyl)phenyl]benzene](/img/structure/B12845300.png)
2,3-difluoro-1-heptyl-4-[4-(4-pentylphenyl)phenyl]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-difluoro-1-heptyl-4-[4-(4-pentylphenyl)phenyl]benzene is an organic compound characterized by the presence of fluorine atoms at the 2 and 3 positions of the benzene ring, a heptyl group at the 1 position, and a biphenyl structure with a pentylphenyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-difluoro-1-heptyl-4-[4-(4-pentylphenyl)phenyl]benzene typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
2,3-difluoro-1-heptyl-4-[4-(4-pentylphenyl)phenyl]benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the aromatic rings.
Substitution: Electrophilic aromatic substitution reactions can occur, where the fluorine atoms can be replaced by other substituents using reagents like halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Hydrogenated aromatic rings.
Substitution: Halogenated or nitro-substituted derivatives.
科学的研究の応用
2,3-difluoro-1-heptyl-4-[4-(4-pentylphenyl)phenyl]benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials, including liquid crystals and polymers.
作用機序
The mechanism of action of 2,3-difluoro-1-heptyl-4-[4-(4-pentylphenyl)phenyl]benzene involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and membranes. The biphenyl structure provides rigidity, which can influence the compound’s binding affinity and specificity. The heptyl and pentyl groups contribute to the overall hydrophobic character, facilitating interactions with lipid bilayers and hydrophobic pockets in proteins.
類似化合物との比較
Similar Compounds
2,3-difluoro-1,4-bis(4-pentylphenyl)benzene: Similar structure but lacks the heptyl group.
1-ethoxy-2,3-difluoro-4-[4-(4-pentylphenyl)phenyl]benzene: Contains an ethoxy group instead of a heptyl group.
2,3-difluoro-1-(4-heptylphenyl)-4-(4-pentylphenyl)benzene: Similar structure with slight variations in substituent positions.
Uniqueness
2,3-difluoro-1-heptyl-4-[4-(4-pentylphenyl)phenyl]benzene is unique due to the combination of fluorine atoms, heptyl group, and biphenyl structure
特性
分子式 |
C30H36F2 |
|---|---|
分子量 |
434.6 g/mol |
IUPAC名 |
2,3-difluoro-1-heptyl-4-[4-(4-pentylphenyl)phenyl]benzene |
InChI |
InChI=1S/C30H36F2/c1-3-5-7-8-10-12-27-21-22-28(30(32)29(27)31)26-19-17-25(18-20-26)24-15-13-23(14-16-24)11-9-6-4-2/h13-22H,3-12H2,1-2H3 |
InChIキー |
SMMLALBZULZMIT-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCC1=C(C(=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)CCCCC)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


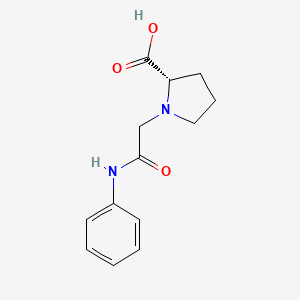
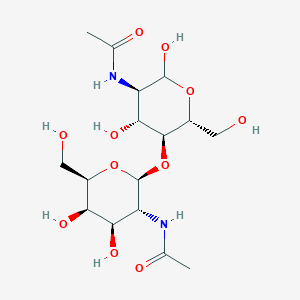



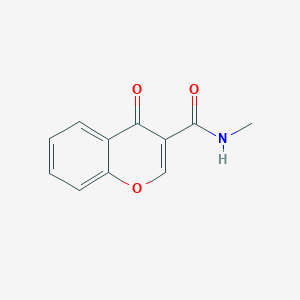

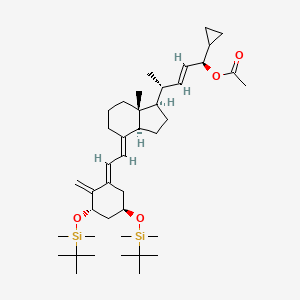
![5-Chloro-2-({3-[3-(3-{[5-chloro-3-ethyl-1,3-benzothiazol-2(3h)-ylidene]methyl}-5,5-dimethyl-2-cyclohexen-1-ylidene)-1-propenyl]-5,5-dimethyl-2-cyclohexen-1-ylidene}methyl)-3-ethyl-1,3-benzothiazol-3-ium iodide](/img/structure/B12845263.png)
![8-Methylpyrido[2,3-b]pyrazin-7-amine](/img/structure/B12845264.png)
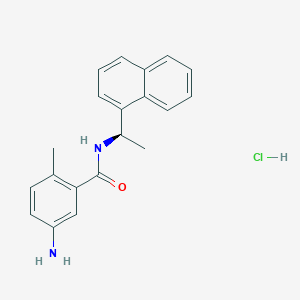
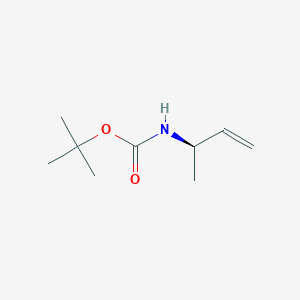
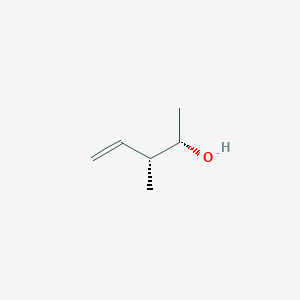
![6-Bromo-1-phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinoline](/img/structure/B12845297.png)
